molecular formula C20H22N6O5S B12136985 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12136985
M. Wt: 458.5 g/mol
InChI Key: AJYZDVIVLFJDSN-UHFFFAOYSA-N
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Description

4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that features a 1,2,4-triazole ring, a trimethoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting with the formation of the 1,2,4-triazole ring. One common method involves the reaction of 3-amino-1,2,4-triazole with various electrophiles to form the desired triazole scaffold . The trimethoxyphenyl group is then introduced through nucleophilic substitution reactions . The final step involves the coupling of the triazole derivative with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity . The triazole ring can also participate in hydrogen bonding and dipole interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide apart is its combination of the triazole ring and the benzamide moiety, which may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N6O5S

Molecular Weight

458.5 g/mol

IUPAC Name

4-[[2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H22N6O5S/c1-29-14-8-12(9-15(30-2)17(14)31-3)19-24-25-20(26(19)22)32-10-16(27)23-13-6-4-11(5-7-13)18(21)28/h4-9H,10,22H2,1-3H3,(H2,21,28)(H,23,27)

InChI Key

AJYZDVIVLFJDSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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